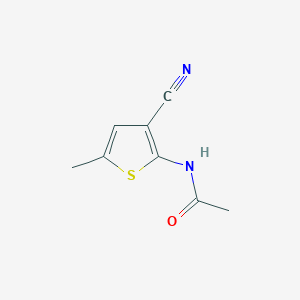![molecular formula C10H10Cl2N2O2 B371198 ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate CAS No. 27143-09-5](/img/structure/B371198.png)
ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate
Descripción general
Descripción
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate is a chemical compound with the linear formula C10H10Cl2N2O2 . It has a molecular weight of 261.109 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 337.1±44.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.5 cm^3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .
Aplicaciones Científicas De Investigación
Chemical Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in chemical research due to its unique structure and properties .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . While the specific use of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate in this field is not explicitly mentioned, it’s plausible that it could be used in the synthesis of thiophene derivatives given its structural similarity to other hydrazono compounds .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Given the structural similarity of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate to thiophene derivatives, it’s possible that it could have similar applications .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate, due to its structural similarity to thiophene derivatives, could potentially be used in this field .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Given the structural similarity of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate to thiophene derivatives, it’s possible that it could have similar applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Given the structural similarity of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate to thiophene derivatives, it’s possible that it could have similar applications .
Propiedades
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOIKUARWSPEQ-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(Hydroxyimino)methyl]anilino}acetamide](/img/structure/B371116.png)

![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)



![1-[3-(Methylsulfanyl)-2-thienyl]ethanone](/img/structure/B371127.png)
![N-(2-chloroethyl)-N-ethyl-N-[(6-methyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371128.png)

![1-[4-(2-Chlorophenyl)phenyl]ethanone](/img/structure/B371131.png)
![2-Amino-4,4'-bis[(ethoxycarbonyl)amino]-1,1'-biphenyl](/img/structure/B371132.png)


![1-[3-(methylsulfanyl)-2-thienyl]ethanone O-{4-nitrobenzoyl}oxime](/img/structure/B371142.png)